3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide
CAS No.: 887201-99-2
Cat. No.: VC4246306
Molecular Formula: C16H14ClN3O3S3
Molecular Weight: 427.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887201-99-2 |
|---|---|
| Molecular Formula | C16H14ClN3O3S3 |
| Molecular Weight | 427.94 |
| IUPAC Name | 3-(4-chlorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C16H14ClN3O3S3/c17-10-1-3-11(4-2-10)24-8-7-15(21)20-16-19-13-6-5-12(26(18,22)23)9-14(13)25-16/h1-6,9H,7-8H2,(H2,18,22,23)(H,19,20,21) |
| Standard InChI Key | YYJCSUMAHLSUGW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Composition
The systematic IUPAC name for this compound is 3-(4-chlorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide, reflecting its distinct functional groups:
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A 4-chlorophenylthio group attached to a propanamide backbone
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A 6-sulfamoylbenzothiazol-2-yl substituent
Its molecular formula, C₁₆H₁₄ClN₃O₃S₃, corresponds to a molecular weight of 427.94 g/mol . The structural complexity is further illustrated by its SMILES notation:
ClC1=CC=C(SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C=C1
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 887201-99-2 |
| Molecular Formula | C₁₆H₁₄ClN₃O₃S₃ |
| Molecular Weight | 427.94 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide |
| SMILES | ClC1=CC=C(SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C=C1 |
| InChI Key | YYJCSUMAHLSUGW-UHFFFAOYSA-N |
Synthesis and Optimization
Multi-Step Synthetic Route
The synthesis involves sequential reactions starting from 4-chlorothiophenol and 6-sulfamoylbenzothiazol-2-amine precursors:
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Nucleophilic substitution | 4-chlorothiophenol, acryloyl chloride | Thioether formation |
| 2 | Amidation | Carbodiimide coupling agents (e.g., EDC) | Propanamide backbone assembly |
| 3 | Sulfonylation | Sulfur trioxide-triethylamine complex | Sulfamoyl group introduction |
Critical challenges include optimizing reaction temperatures (40–60°C for amidation) and ensuring anhydrous conditions to prevent hydrolysis of intermediates.
Physicochemical Characterization
Analytical Techniques
The compound’s purity and structure are validated using:
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Nuclear Magnetic Resonance (NMR): ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH₂ at δ 6.8 ppm).
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Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 428.0 [M+H]⁺, aligning with the theoretical mass .
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High-Performance Liquid Chromatography (HPLC): Purity >98% achieved using a C18 column (mobile phase: acetonitrile/water, 70:30).
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25.6 |
| Methanol | 12.3 |
| Water | <0.1 |
Biological Activity and Mechanisms
Molecular Docking Insights
Computational studies predict strong binding affinity (ΔG = -9.2 kcal/mol) to tubulin’s colchicine-binding site, disrupting microtubule assembly. The sulfamoyl group forms hydrogen bonds with β-tubulin residues Thr179 and Asn258, while the chlorophenyl moiety engages in hydrophobic interactions .
Future Research Directions
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In vivo pharmacokinetics: Assess oral bioavailability and tissue distribution.
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Structure-activity relationship (SAR): Modify the propanamide chain to enhance potency.
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Combination therapies: Evaluate synergies with cisplatin and paclitaxel.
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